5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H15BrN2O3 and its molecular weight is 375.222. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Quinoline and furan derivatives, including compounds similar in structure to the target compound, are synthesized through reactions involving quinoline-amine and furan-carbonyl chloride. These derivatives undergo electrophilic substitution reactions like nitration, bromination, formylation, and acylation, highlighting their reactivity and potential for further chemical modifications (El’chaninov & Aleksandrov, 2017; Aleksandrov, El’chaninov, & Zablotskii, 2019).
Biological Activities and Applications
Quinoline derivatives have been studied for their diuretic activity, with some compounds showing increased activity when brominated, suggesting potential medical applications (Ukrainets, Golik, & Chernenok, 2013). Furthermore, certain quinoline derivatives exhibit strong diuretic properties and can serve as new hypertension remedies, indicating their significance in medical research (Shishkina et al., 2018). Additionally, some derivatives have been identified with TLR2 agonistic activity, offering a foundation for developing vaccine adjuvants (Hu et al., 2018).
Antimicrobial Properties
Research on furan and quinoline carboxamides, closely related to the target compound, demonstrated potential antimicrobial activities. The antibacterial activity of such derivatives against clinically isolated drug-resistant bacteria suggests their importance in addressing antibiotic resistance, marking a critical area of study in pharmacology and drug design (Siddiqa et al., 2022).
Mechanism of Action
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Coumarins or benzopyran-2-ones are a group of nature-occurring lactones first derived from Tonka beans in 1820. Those compounds are valuable kinds of oxygen containing heterocycles widely found in nature, so that they have been routinely employed as herbal medicines since early ages .
properties
IUPAC Name |
5-bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c18-14-5-4-13(23-14)17(22)19-12-8-10-2-1-7-20-15(21)6-3-11(9-12)16(10)20/h4-5,8-9H,1-3,6-7H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYQNLFJPLUWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(O4)Br)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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